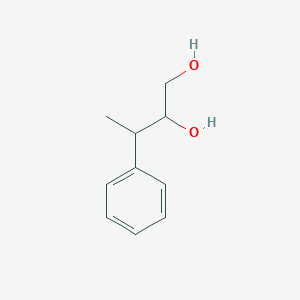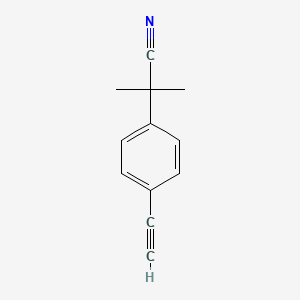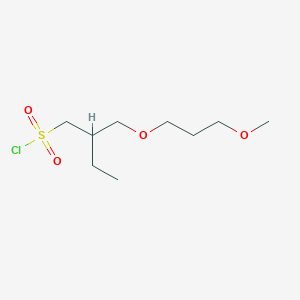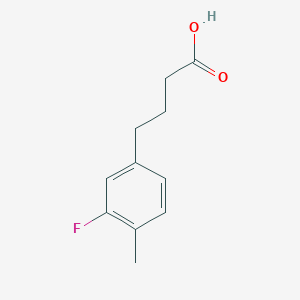
4-(2,3-Dihydrobenzofuran-5-yl)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-Dihydrobenzofuran-5-yl)butan-2-ol is a chemical compound with the molecular formula C12H16O2 and a molecular weight of 192.26 g/mol . This compound features a benzofuran ring, which is a fused ring system containing both benzene and furan rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The resulting benzofuran derivative can then be subjected to further reactions to introduce the butan-2-ol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been reported to enhance the efficiency of benzofuran derivative synthesis . Additionally, proton quantum tunneling methods have been employed to construct complex benzofuran ring systems with fewer side reactions and higher yields .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,3-Dihydrobenzofuran-5-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the butan-2-ol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of substituted benzofuran derivatives with various functional groups.
Applications De Recherche Scientifique
4-(2,3-Dihydrobenzofuran-5-yl)butan-2-ol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-(2,3-Dihydrobenzofuran-5-yl)butan-2-ol is not fully elucidated. benzofuran derivatives are known to interact with various molecular targets and pathways. For example, they may inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways . The specific molecular targets and pathways involved depend on the particular biological activity being investigated.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol: Similar in structure but contains a benzodioxole ring instead of a benzofuran ring.
4-(2,3-Dihydrobenzofuran-5-yl)pyrimidine-2-thiol: Contains a pyrimidine-2-thiol group instead of a butan-2-ol group.
Uniqueness
4-(2,3-Dihydrobenzofuran-5-yl)butan-2-ol is unique due to its specific combination of a benzofuran ring and a butan-2-ol moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C12H16O2 |
|---|---|
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-ol |
InChI |
InChI=1S/C12H16O2/c1-9(13)2-3-10-4-5-12-11(8-10)6-7-14-12/h4-5,8-9,13H,2-3,6-7H2,1H3 |
Clé InChI |
PXMWXRDSXIBTEG-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=CC2=C(C=C1)OCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[3-(aminooxy)propyl]Morpholine](/img/structure/B13608734.png)
![5-(Chloromethyl)-1H-benzo[d]imidazole](/img/structure/B13608735.png)



![2-Pyrrolidinone, 4-benzo[b]thien-2-yl-](/img/structure/B13608766.png)





amine](/img/structure/B13608800.png)
